molecular formula C15H22N2O2 B7986953 [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7986953
M. Wt: 262.35 g/mol
InChI Key: HLTRPQCRGRDNMY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative characterized by a benzyl-methyl-amino substituent at the 3-position of the piperidine ring and an acetic acid moiety at the 1-position. Its molecular formula is C₁₆H₂₃N₂O₂ (molecular weight: 276.37 g/mol). The (R)-stereochemistry at the piperidine ring is critical for its pharmacological profile, as enantiomeric forms often exhibit divergent biological activities . This compound is of interest in medicinal chemistry due to its structural similarity to neurokinin-1 (NK-1) receptor antagonists and cyclooxygenase-2 (COX-2) inhibitors .

Properties

IUPAC Name

2-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-16(10-13-6-3-2-4-7-13)14-8-5-9-17(11-14)12-15(18)19/h2-4,6-7,14H,5,8-12H2,1H3,(H,18,19)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTRPQCRGRDNMY-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid is a compound of significant interest in pharmacological and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of 262.35 g/mol. It features a piperidine ring, which is substituted with a benzyl group and a methyl amino group, along with a carboxylic acid functional group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action of this compound involves interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or activator of certain pathways, thus modulating neurotransmitter systems and influencing various biochemical processes.

Key Mechanisms:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.
  • Enzyme Inhibition : Studies suggest that it may inhibit enzymes related to cholinergic signaling, which is crucial for cognitive function .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Neuroprotective Effects Exhibits potential in protecting neuronal cells from degeneration .
Antidepressant Activity May modulate serotonin and dopamine pathways, showing promise in mood disorders.
Anticancer Properties Preliminary studies indicate cytotoxic effects against certain cancer cell lines .
Cholinesterase Inhibition Demonstrates inhibitory effects on acetylcholinesterase (AChE), relevant for Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed critical insights into how modifications to the compound's structure can enhance its biological activity. For instance:

  • Substitution Patterns : Variations in the benzyl or piperidine moieties can significantly alter the compound's affinity for target receptors and enzymes.
  • Potency Variations : Certain analogs exhibit improved potency against cholinesterase enzymes, suggesting that specific structural features are vital for efficacy .

Case Studies

  • Neurodegenerative Disease Models : In vitro studies using neuronal cell cultures demonstrated that this compound could reduce apoptosis induced by oxidative stress, indicating its potential as a neuroprotective agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could induce apoptosis in a dose-dependent manner, particularly in hypopharyngeal tumor cells .
  • Cholinergic Activity Assessment : The compound's effects on AChE inhibition were evaluated using biochemical assays, showing competitive inhibition with IC50 values comparable to established cholinesterase inhibitors like Donepezil .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for developing antidepressants and other psychoactive medications. Notably, studies have shown that derivatives of this compound exhibit selective affinity for dopamine transporters (DAT), which is crucial for managing conditions like depression and ADHD .

Research indicates that [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid interacts with several biological targets, including enzymes and receptors involved in neurotransmission. Its unique structural configuration allows it to influence pathways associated with mood regulation and cognitive function.

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in the synthesis of pharmaceuticals and agrochemicals, demonstrating its industrial relevance.

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of various aminopiperidine derivatives on DAT, this compound was found to exhibit a moderate inhibitory effect on dopamine uptake, suggesting its potential as an atypical DAT inhibitor. This characteristic may lead to fewer side effects compared to traditional stimulants like cocaine .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound highlighted the importance of reaction conditions in enhancing yield and purity. Multi-step organic reactions were employed, including cyclization and nucleophilic substitution methods, which are crucial for large-scale production.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Methyl vs. Cyclopropyl Groups
  • [(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354015-76-1) Molecular Formula: C₁₇H₂₄N₂O₂ (MW: 288.39 g/mol). Key Difference: Replacement of the methyl group with a cyclopropyl ring increases steric bulk and lipophilicity (clogP: ~2.8 vs. ~2.2 for the methyl analog). Pharmacological Impact: Cyclopropyl groups enhance metabolic stability and receptor binding selectivity in some NK-1 antagonists .
Methyl vs. Ethyl Groups
  • (R)-2-(3-(Benzyl(ethyl)amino)piperidin-1-yl)acetic acid (CAS 1353996-33-4) Molecular Formula: C₁₆H₂₄N₂O₂ (MW: 276.37 g/mol). Synthesis: Similar coupling methods using cyanoacetic acid and DIPEA in DCM, but with ethylamine intermediates .

Stereochemical Influence

  • LY303870 (NK-1 Antagonist)
    • Structure : Contains a (R)-configured piperidinyl-acetic acid backbone.
    • Activity : Binds to human NK-1 receptors with Ki = 0.10–0.15 nM , while the (S)-enantiomer (LY306155) is 1,000–15,000-fold less potent .
    • Relevance : Highlights the critical role of (R)-stereochemistry in optimizing receptor affinity, a feature shared with the target compound.

Functional Group Modifications

tert-Butoxycarbonyl (Boc) Protection
  • [(R)-3-(tert-Butoxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid (CAS 1354017-01-8) Molecular Formula: C₁₄H₂₅N₂O₄ (MW: 272.34 g/mol). Application: Boc protection is commonly used in prodrug strategies to enhance solubility and reduce off-target interactions .
Ethoxycarbonyl Groups
  • [3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride (CAS 1426290-56-3) Molecular Formula: C₁₀H₁₈ClNO₄ (MW: 251.71 g/mol). Role: The ethoxycarbonyl group introduces a polar moiety, improving aqueous solubility for intravenous formulations .

Pharmacological Targets

NK-1 Receptor Antagonism
  • LY303870 : Inhibits SP-induced bronchoconstriction (ED₅₀ = 75 µg/kg i.v.) and exhibits >50,000-fold selectivity over NK-2/NK-3 receptors .
COX-2 Inhibition
  • Compound 1 (In Silico Study) : A piperidinyl-acetic acid derivative with a benzimidazol group showed COX-2 selectivity and reduced rat paw edema (IC₅₀ = 0.8 µM) .
  • Relevance : Substituent variations on the piperidine ring can redirect activity toward anti-inflammatory targets.

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula MW (g/mol) Key Substituent Pharmacological Target Ki/ED₅₀
[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid C₁₆H₂₃N₂O₂ 276.37 Methyl NK-1 (Potential) N/A
[(R)-3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C₁₇H₂₄N₂O₂ 288.39 Cyclopropyl NK-1/CNS N/A
LY303870 C₃₄H₄₄N₄O₅ 588.75 Methoxybenzyl NK-1 0.10–0.15 nM
Compound 1 (COX-2 Inhibitor) C₂₀H₂₀N₄O₃ 364.40 Benzimidazol COX-2 0.8 µM

Preparation Methods

Chiral Pool Utilization

Early routes leveraged (R)-piperidine-3-carboxylic acid as a starting material. The carboxylic acid group undergoes sequential transformations:

  • Methylamination : Treatment with methylamine under EDCI/HOBt coupling conditions yields the methylamide intermediate.

  • Benzylation : Benzyl bromide introduces the benzyl group via nucleophilic substitution in dimethylformamide (DMF) at 60°C.

  • Reductive Amination : Sodium cyanoborohydride mediates reductive amination to establish the tertiary amine.

This three-step sequence achieves an overall yield of 38–42%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation provides a more efficient pathway. A prochiral enamine precursor, (Z)-3-(benzylideneamino)piperidin-2-one, undergoes hydrogenation using Rhodium-(R)-BINAP complexes. Key parameters:

ParameterValue
Pressure50 psi H₂
Temperature25°C
Catalyst Loading0.5 mol%
SolventMethanol
Reaction Time12 h
Yield89%
ee99.5%

The hydrogenated product is subsequently hydrolyzed to the primary amine using 6N HCl.

Functionalization of the Piperidine Nitrogen

Introducing the acetic acid moiety at the piperidine nitrogen requires careful protecting group strategies.

Carbamate Protection Approach

A four-step sequence maximizes regioselectivity:

  • Boc Protection : Treat the piperidine amine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 95%).

  • Alkylation : React with ethyl bromoacetate in acetonitrile using K₂CO₃ as base (16 h, 70°C, yield: 82%).

  • Deprotection : Remove Boc groups with TFA/DCM (1:1 v/v) at 0°C (2 h, quantitative yield).

  • Saponification : Hydrolyze the ethyl ester using LiOH in THF/water (3:1) at 50°C (12 h, yield: 91%).

This method avoids over-alkylation issues, maintaining >95% purity by LC-MS.

Direct Acetic Acid Coupling

Alternative protocols employ carbodiimide-mediated coupling:

  • Activate acetic acid with HATU/DIPEA in DMF (0°C, 30 min)

  • Add to the piperidine amine at 25°C (18 h reaction)

  • Isolate product via acidic extraction (1N HCl) and lyophilization (yield: 68%)

While faster, this method produces 5–7% diacylated byproducts requiring chromatographic removal.

Resolution of Racemic Mixtures

For non-chiral pool syntheses, kinetic resolution provides enantiomeric enrichment.

Enzymatic Resolution

Immobilized lipase B from Candida antarctica (CAL-B) selectively acylates the (S)-enantiomer of racemic 3-(benzyl-methyl-amino)piperidine:

ConditionValue
Acyl DonorVinyl acetate
SolventMTBE
Temperature37°C
Reaction Time48 h
Conversion49%
ee (unreacted R)>99%
ee (S-acetate)98%

The unreacted (R)-amine is isolated via base extraction (85% recovery).

Chiral Acid Crystallization

Di-p-toluoyl-D-tartaric acid (DTTA) forms diastereomeric salts with the racemic amine:

  • Dissolve racemate in hot ethanol (65°C)

  • Add 0.55 eq DTTA and cool to -20°C

  • Filter crystals (ee: 94%)

  • Recrystallize from methanol/water (1:1) to achieve ee >99.5%

This method scales effectively but requires 3–4 recrystallization cycles for pharmaceutical-grade purity.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances reaction control for key steps:

  • Amination : Packed-bed reactor with Amberlyst A21 resin (residence time: 12 min, conversion: 99%)

  • Ester Hydrolysis : Tubular reactor with 2M NaOH at 130°C (pressure: 8 bar, conversion: 100% in 3 min)

Flow systems reduce total synthesis time from 48 h (batch) to 6 h while improving consistency.

Purification Challenges

Critical impurities include:

  • N-Benzyl byproducts : Remove via activated charcoal treatment (5% w/w in ethanol)

  • Diastereomeric salts : Eliminate through pH-controlled crystallization (pH 4.5–5.0)

  • Oxidation products : Prevent with N₂ sparging during amine handling steps

Final API specifications require:

ParameterAcceptance Criteria
Purity (HPLC)≥99.5%
Related Substances≤0.15% each
Residual Solvents<ICH Q3C limits
Particle SizeD90 <200 µm

Analytical Characterization

Spectroscopic Confirmation

1H NMR (600 MHz, DMSO-d6) :
δ 13.17 (s, 1H, COOH), 7.46–7.32 (m, 5H, Ar-H), 4.30 (d, J=13.4 Hz, 1H), 3.99–3.94 (m, 2H), 3.16–3.12 (m, 1H), 2.82–2.76 (m, 1H), 2.65 (d, J=7.2 Hz, 2H), 1.91–1.83 (m, 2H).

HRMS (ESI+) :
Calculated for C₁₅H₂₂N₂O₂ [M+H]⁺: 263.1751, Found: 263.1753.

Chiral Purity Assessment

Chiralpak AD-H column (4.6×250 mm, 5 µm) with n-hexane:IPA:TFA (80:20:0.1) mobile phase:

  • Retention times: (R)-enantiomer 12.7 min, (S)-enantiomer 14.3 min

  • Method validation shows linearity (R²=0.9998) from 0.1–1.5 mg/mL

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing [(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid with high enantiomeric purity?

  • Methodological Answer : The synthesis requires careful control of stereochemistry at the piperidine C3 position. A chiral auxiliary or asymmetric catalysis (e.g., chiral amines) can ensure the (R)-configuration. Protecting groups like benzyl are critical to prevent undesired side reactions during piperidine ring formation. For purification, chiral HPLC (as in ) or recrystallization with enantiopure resolving agents is recommended. Intermediate characterization via 1^1H/13^{13}C NMR and mass spectrometry (MS) ensures structural fidelity. Refer to for analogous synthesis protocols using chiral resolution techniques.

Q. How can spectroscopic methods (NMR, IR, MS) be optimized to characterize this compound?

  • Methodological Answer :

  • NMR : Use 1^1H NMR to confirm the benzyl group (δ 7.2–7.4 ppm, multiplet) and methylamino protons (δ 2.2–2.5 ppm, singlet). 13^{13}C NMR identifies the acetic acid carbonyl (δ ~170 ppm) and piperidine carbons.
  • IR : Stretching vibrations for the carboxylic acid (2500–3300 cm1^{-1}, broad) and amide/amine groups (1650–1550 cm1^{-1}) confirm functional groups.
  • MS : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak). and provide examples of piperidine derivatives analyzed via these techniques.

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodological Answer : Screen for receptor binding (e.g., GPCRs, opioid receptors) using radioligand displacement assays. Functional assays like cAMP modulation () or calcium flux can assess downstream signaling. Cytotoxicity assays (e.g., MTT) in cell lines (e.g., CHO cells, as in ) establish safety margins. Use purity >95% (confirmed by HPLC, ) to avoid artifacts.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target selectivity?

  • Methodological Answer :

  • Modifications : Vary substituents on the benzyl group (e.g., electron-withdrawing/-donating groups, ) or replace the methylamino group with bulkier amines ().
  • Assays : Test analogs against related receptors (e.g., adenosine receptors, ) using dose-response curves (IC50_{50}/EC50_{50}).
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like COX-2 () or chemokine receptors ().

Q. How to resolve contradictions in reported biological activity across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Purity Analysis : Verify compound purity via HPLC () to rule out impurities affecting results.
  • Assay Conditions : Standardize buffer pH, temperature, and cell passage number. Compare results under identical conditions.
  • Meta-Analysis : Cross-reference data with structural analogs (e.g., ’s piperidine derivatives) to identify trends.

Q. What computational strategies are effective for predicting off-target interactions or toxicity?

  • Methodological Answer :

  • Virtual Screening : Use tools like SwissTargetPrediction or PharmMapper to identify potential off-targets.
  • Toxicity Prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity. highlights docking-based virtual screening for COX-2 selectivity, a strategy applicable here.
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over time (e.g., GROMACS) to validate binding poses ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.